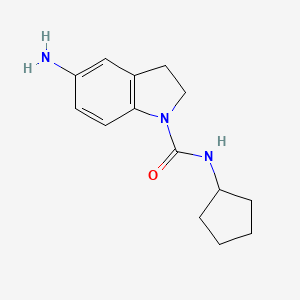
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide
Overview
Description
“5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research has shown that certain indole-2-carboxamides, similar in structure to 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide, are significant in the allosteric modulation of the cannabinoid type 1 receptor (CB1). These compounds exhibit varying binding affinities and cooperativities with CB1, impacting their therapeutic potential (Khurana et al., 2014).
Antagonist Affinity at 5-HT4 Receptor
A study on indole-3-carboxamides and related compounds demonstrated their potential as 5-HT4 receptor antagonists. These compounds, by virtue of their structure, showed notable affinity for the 5-HT4 receptor, which is significant for therapeutic applications in gastrointestinal and CNS disorders (Schaus et al., 1998).
Synthesis of Pyrimido[5,4-b]indole Derivatives
Methyl 3-amino-1H-indole-2-carboxylates, a category that includes compounds like this compound, have been used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Shestakov et al., 2009).
Development of Novel Indole Derivatives
Research into the synthesis and application of indole derivatives, related to this compound, has been extensive. These compounds have been investigated for their potential in various fields, including pharmaceuticals and functional materials (Al-Ostoot et al., 2019).
properties
IUPAC Name |
5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-5-6-13-10(9-11)7-8-17(13)14(18)16-12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMGHHXWJCMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)


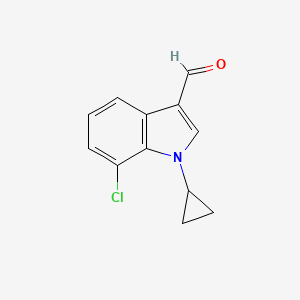

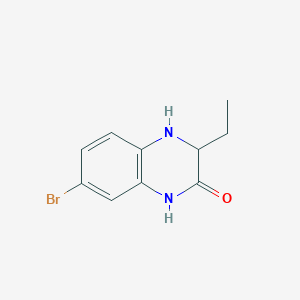

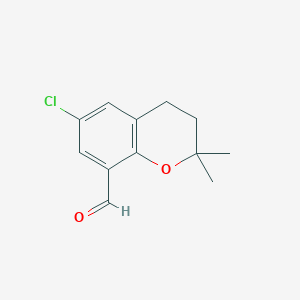

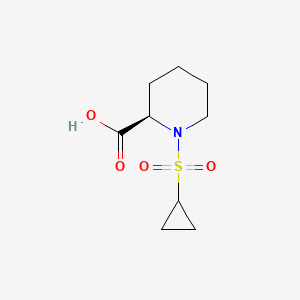

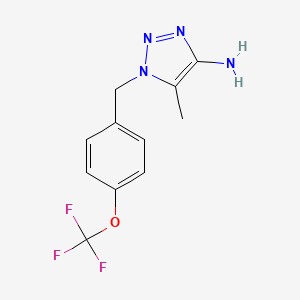
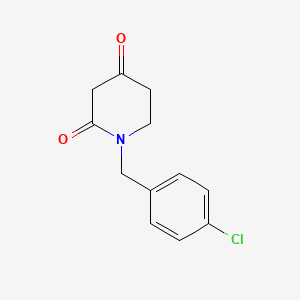
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)